Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate is an organic compound with the molecular formula C11H15F3O4. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-methyl-5-oxo-2-(acetyl)hexanoate: Contains an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
917984-59-9 |
---|---|
Molekularformel |
C11H15F3O4 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
ethyl 2-methyl-5-oxo-2-(2,2,2-trifluoroacetyl)hexanoate |
InChI |
InChI=1S/C11H15F3O4/c1-4-18-9(17)10(3,6-5-7(2)15)8(16)11(12,13)14/h4-6H2,1-3H3 |
InChI-Schlüssel |
SFNGPNGZOMYHPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.